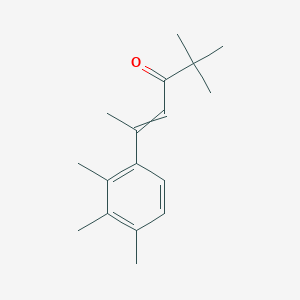
Bis(2,2-diethoxyethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-diethoxyethyl)mercury is an organomercury compound with the molecular formula C12H26HgO4. This compound is characterized by the presence of mercury bonded to two 2,2-diethoxyethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-diethoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-diethoxyethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Hg(OAc)2+2C4H9O2CH2OH→Hg(C4H9O2CH2O)2+2HOAc
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of specialized equipment and techniques ensures the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-diethoxyethyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and corresponding alcohols.
Substitution: The 2,2-diethoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and diethoxyethanol.
Reduction: Elemental mercury and diethoxyethanol.
Substitution: Various substituted organomercury compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-diethoxyethyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes
Wirkmechanismus
The mechanism of action of bis(2,2-diethoxyethyl)mercury involves the interaction of the mercury center with various molecular targets. The compound can bind to sulfhydryl groups in proteins, affecting their function. This interaction can disrupt enzymatic activity and cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key aspect of its mechanism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-methoxyethyl)mercury
- Bis(2-ethoxyethyl)mercury
- Bis(2-butoxyethyl)mercury
Comparison
Bis(2,2-diethoxyethyl)mercury is unique due to its specific 2,2-diethoxyethyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
67247-88-5 |
|---|---|
Molekularformel |
C12H26HgO4 |
Molekulargewicht |
434.92 g/mol |
IUPAC-Name |
bis(2,2-diethoxyethyl)mercury |
InChI |
InChI=1S/2C6H13O2.Hg/c2*1-4-7-6(3)8-5-2;/h2*6H,3-5H2,1-2H3; |
InChI-Schlüssel |
BFRFYVDPOMIYIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C[Hg]CC(OCC)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,4-diol](/img/structure/B14464392.png)


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-L-alanine](/img/structure/B14464401.png)



![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)


![{6-[2-(2-Aminoethyl)phenyl]-2H-1,3-benzodioxol-5-yl}methanol](/img/structure/B14464453.png)
